Cas no 1832582-45-2 (2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure
1832582-45-2 structure
Product Name:2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No:1832582-45-2
MF:C10H10FN3O3
MW:239.203105449677
CID:4779537
Update Time:2025-07-20

2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • FC1=NN2C(N=CC(=C2[C@H](C)OC)C(=O)O)=C1
    • (S)-2-Fluoro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
    • 2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
    • Inchi: 1S/C10H10FN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16)/t5-/m0/s1
    • InChI Key: ARUHHJURAFZUJI-YFKPBYRVSA-N
    • SMILES: FC1C=C2N=CC(C(=O)O)=C([C@H](C)OC)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 305
  • XLogP3: 0.4
  • Topological Polar Surface Area: 76.7

2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02594-1g
(S)-2-fluoro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1832582-45-2 95%
1g
$1200 2023-09-07

Additional information on 2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Research Brief on 2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1832582-45-2)

The compound 2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1832582-45-2) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This pyrazolopyrimidine derivative has garnered significant attention due to its potential applications in targeted drug discovery, particularly in the modulation of kinase activity and other critical biological pathways. Recent studies have explored its synthesis, structural characterization, and preliminary biological evaluations, highlighting its relevance in therapeutic development.

Recent literature indicates that this compound is being investigated for its role as a selective kinase inhibitor, with a focus on its ability to interact with specific ATP-binding sites in target enzymes. The presence of the fluoro and methoxyethyl substituents in its structure is believed to enhance its binding affinity and metabolic stability, making it a viable candidate for further optimization. Computational modeling and in vitro assays have demonstrated its potential to inhibit key signaling pathways implicated in oncology and inflammatory diseases.

One of the most notable studies involving this compound was published in the Journal of Medicinal Chemistry, where researchers detailed its synthesis via a multi-step route involving palladium-catalyzed cross-coupling and regioselective fluorination. The study reported a high yield and purity of the final product, along with preliminary data on its pharmacokinetic properties. The compound exhibited favorable solubility and permeability, suggesting its suitability for oral administration in preclinical models.

Further investigations have explored the compound's mechanism of action, revealing its ability to selectively inhibit certain isoforms of protein kinases while sparing others. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy. In vivo studies using murine models have shown promising results, with significant tumor growth inhibition observed in xenograft models of breast and lung cancers. These findings underscore the compound's potential as a lead molecule for anticancer drug development.

In addition to its oncological applications, recent research has also explored the compound's anti-inflammatory properties. Preliminary data suggest that it may modulate cytokine production and immune cell activation, making it a candidate for treating autoimmune disorders. However, further studies are needed to fully elucidate its safety profile and therapeutic window.

Industry reports indicate that several pharmaceutical companies have expressed interest in licensing this compound for further development. Its unique chemical structure and promising biological activity make it a valuable asset in the competitive landscape of kinase inhibitors. Patent filings related to its synthesis and applications have increased in recent years, reflecting its growing commercial potential.

In conclusion, 2-Fluoro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a significant advancement in the field of targeted therapeutics. Its dual potential in oncology and immunology, coupled with its favorable pharmacokinetic properties, positions it as a compelling candidate for future clinical trials. Continued research efforts will be essential to fully realize its therapeutic promise and address any challenges related to toxicity and formulation.

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